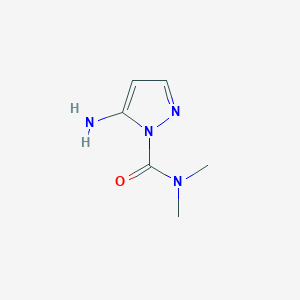

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves a regioselective three-component reaction of 5-amino-pyrazoles, aromatic aldehydes, and cyclohexanedione or dimedome . This leads to the formation of partially hydrogenated pyrazolo [5,1- b ]quinazolin-8-one systems .Molecular Structure Analysis

5-Amino-pyrazoles have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .Chemical Reactions Analysis

The chemical reactions involving 5-amino-pyrazoles include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Wissenschaftliche Forschungsanwendungen

Organic and Medicinal Synthesis

5-Amino-pyrazoles, including “5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide”, are potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmaceutical and Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are common motifs in a wide range of synthesized drugs , polymers , dyes , and functional materials .

Antibacterial Activity

N-(1-naphthyl)-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide, a derivative of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, has been investigated for its antibacterial activity .

Anti-inflammatory and Analgesic Activities

Some derivatives of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide have shown anti-inflammatory and analgesic activities .

Industrial and Agricultural Applications

Pyrazole derivatives, including 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Wirkmechanismus

Target of Action

The primary targets of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in cellular processes such as proliferation, differentiation, and migration . Aberrant activation of FGFRs plays a critical role in various cancers .

Mode of Action

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide interacts with FGFRs in a covalent manner . It is designed to target both wild-type FGFRs and the gatekeeper mutants, which are often responsible for drug resistance . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The compound’s interaction with FGFRs affects the downstream signaling pathways associated with these receptors. These pathways include the MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration .

Result of Action

The compound’s action results in the inhibition of FGFRs, leading to the suppression of the growth of cancer cells . For instance, it has shown strong growth-inhibitory effects on NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Safety and Hazards

Zukünftige Richtungen

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are expected to continue playing a significant role in the synthesis of novel and applicable heterocyclic compounds .

Eigenschaften

IUPAC Name |

5-amino-N,N-dimethylpyrazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRRJNXNZXQRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)